2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide
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Overview
Description
2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide is an organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its complex structure features a diverse array of functional groups, including a chloro substituent, a fluorophenyl moiety, and a triazole ring. These functionalities endow the compound with potential bioactive properties, making it a target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the formation of the triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne. This is followed by coupling reactions to introduce the piperidinyl and benzamido groups, often using peptide coupling reagents like EDCI or HATU. Detailed reaction conditions typically include:
Huisgen cycloaddition: Cu(I) catalyst, room temperature, in a suitable solvent like DMF or water.
Coupling reactions: Inert atmosphere, room temperature to reflux, using reagents like EDCI/HOBt.
Industrial Production Methods
Industrial synthesis would likely employ scalable methods such as continuous flow chemistry to optimize reaction efficiency and yield. This involves maintaining precise control over reaction parameters like temperature, pressure, and flow rates to ensure high-purity product output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxidizing agents like PCC or DMSO can convert alcohols within the molecule to carbonyl groups.
Reduction: : Reducing agents such as NaBH4 or LiAlH4 can reduce carbonyl compounds to alcohols or amines.
Substitution: : Nucleophilic substitution reactions, particularly on the chloro group, can be performed using reagents like NaN3 or NaSPh.
Common Reagents and Conditions
Oxidation: PCC or DMSO in dry dichloromethane.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: NaN3 in DMF or NaSPh in methanol.
Major Products Formed
Oxidation produces carbonyl derivatives like aldehydes or ketones.
Reduction yields alcohols or amines.
Substitution results in azides or sulfides, respectively.
Scientific Research Applications
Chemistry: : As a model compound in studying the reactivity and synthesis of multi-functionalized molecules.
Biology: : Investigated for its interactions with biological macromolecules, potentially serving as a ligand in binding studies.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The compound’s mechanism of action typically involves its interaction with specific molecular targets within biological systems, such as enzymes or receptors. This interaction often leads to the modulation of biochemical pathways, resulting in therapeutic effects. For instance, the triazole ring might engage in hydrogen bonding or π-π stacking with protein residues, altering the protein’s function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{1-[1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide
2-chloro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide
Uniqueness
Compared to these analogues, 2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide exhibits a unique set of physicochemical properties owing to the presence of the fluorine atom. Fluorine's electronegativity can significantly influence the compound's lipophilicity, metabolic stability, and bioavailability, distinguishing it from its bromine or methyl-substituted counterparts.
Properties
IUPAC Name |
2-chloro-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-18-4-2-1-3-17(18)20(29)24-15-9-11-27(12-10-15)21(30)19-13-28(26-25-19)16-7-5-14(23)6-8-16/h1-8,13,15H,9-12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBIHVSDDINQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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